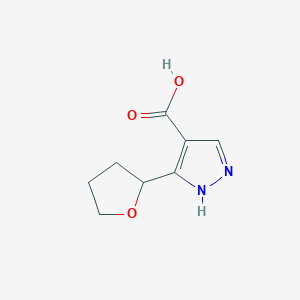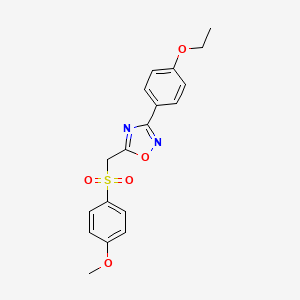![molecular formula C8H14ClNO2 B2644401 5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride CAS No. 2344685-69-2](/img/structure/B2644401.png)
5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride” is a chemical compound . It’s a spirocyclic building block . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of spirocyclic building blocks like “5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride” was first carried out by Carreira and coworkers . They have provided a new area of chemical space with straightforward functional handles for further diversification .Molecular Structure Analysis
The molecular weight of “5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride” is 191.66 . The InChI code for this compound is 1S/C8H13NO2.ClH/c10-7(11)6-4-8(6)2-1-3-9-5-8;/h6,9H,1-5H2,(H,10,11);1H .Physical And Chemical Properties Analysis
“5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride” is a solid compound stored at room temperature . It has a molecular weight of 191.66 .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
- Carboxylic Acids in Microbial Inhibition : Carboxylic acids have shown potential in inhibiting microbial growth, suggesting their use in preserving food and as bio-renewable chemicals for antimicrobial applications. Understanding the biocatalyst inhibition by these acids could lead to developing robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Environmental Applications
- Degradation of Polyfluoroalkyl Chemicals : Research into the microbial degradation of polyfluoroalkyl chemicals, which can result in environmentally persistent acids, highlights the environmental fate and potential treatment strategies for these pollutants. This work underscores the importance of understanding chemical degradation pathways for environmental protection (Liu & Avendaño, 2013).
Biochemical Production from Biomass
- Conversion of Biomass to Chemicals : The transformation of biomass into valuable chemicals, including medium-chain-length poly-3-hydroxyalkanoates and furan derivatives, illustrates the potential of using biological processes for sustainable chemical production. These pathways offer insights into creating environmentally friendly alternatives to petrochemical-derived substances (Sun, Ramsay, Guay, & Ramsay, 2007); (Chernyshev, Kravchenko, & Ananikov, 2017).
Antioxidant Properties
- Antioxidant Activity of Hydroxycinnamic Acids : The study of hydroxycinnamic acids (HCAs) and their derivatives has revealed significant antioxidant properties, which are influenced by structural modifications. These findings contribute to the development of novel antioxidants for health applications and the food industry (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Industrial Applications
- Production of Nylon Materials : The microbial production of medium-chain dicarboxylic acids, used in manufacturing nylon materials, demonstrates the potential of biotechnological routes for producing industrial chemicals. This approach emphasizes the shift towards bio-based production methods to replace traditional chemical synthesis (Li, Huang, Sui, Li, Huang, Zhang, Wu, & Deng, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
5-azaspiro[3.4]octane-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(9-5-6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHSMUHERWLUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2644318.png)

![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2644322.png)
![5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2644324.png)

![4-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2644326.png)



![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B2644335.png)


![Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2644339.png)
![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)